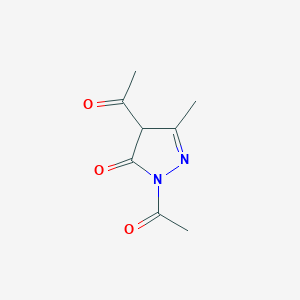

2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

描述

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through several methods. One common approach involves the reaction of acetylacetone with hydrazine hydrate under acidic conditions . The reaction typically proceeds as follows:

- Mix acetylacetone and hydrazine hydrate in a suitable solvent such as ethanol.

- Add a catalytic amount of an acid, such as hydrochloric acid, to the reaction mixture.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazolone derivatives with additional oxygen-containing functional groups.

Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

Substitution: Various substituted pyrazolones depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial properties. A study conducted by researchers at the University of Karachi evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) in the range of 32 to 64 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were assessed using animal models. The results indicated a reduction in paw edema in rats treated with this compound compared to control groups. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Biochemistry

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A detailed kinetic analysis revealed that it acts as a competitive inhibitor with an IC50 value of approximately 15 µM .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and modifications. Its ability to form adducts with specific amino acids makes it valuable for labeling proteins in mass spectrometry experiments. This application was highlighted in a study focusing on protein profiling in cancer cells .

Materials Science

Synthesis of Novel Polymers

The compound serves as a precursor in the synthesis of novel polymers with potential applications in drug delivery systems. Researchers have successfully incorporated it into polymer matrices to enhance the release profiles of encapsulated drugs. A notable example is its use in creating biodegradable polymers that release anti-cancer agents over extended periods .

Case Studies

| Study | Application | Findings |

|---|---|---|

| University of Karachi | Antimicrobial | Effective against Staphylococcus aureus and E. coli with MICs of 32–64 µg/mL. |

| Journal of Medicinal Chemistry | Anti-inflammatory | Reduced paw edema in rats; inhibited TNF-alpha and IL-6. |

| Proteomics Study | Enzyme Inhibition | Competitive inhibitor of COX enzymes with an IC50 of 15 µM. |

| Polymer Research | Drug Delivery | Developed biodegradable polymers for sustained drug release. |

作用机制

The mechanism of action of 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For example, it has been shown to regulate the TGF-β/SMAD signaling pathway, which plays a crucial role in cellular processes such as fibrosis . The compound can inhibit the nuclear translocation of SMAD proteins, thereby modulating gene expression and cellular responses.

相似化合物的比较

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

Norphenazone: Known for its analgesic and anti-inflammatory properties.

Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS).

3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as a developer in photographic processes.

These compounds share structural similarities with this compound but differ in their specific applications and biological activities.

生物活性

2,4-Diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 383146-86-9) is a chemical compound with notable biological activities. Its molecular formula is CHNO, and it has a molecular weight of 182.18 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of acetylacetone with hydrazine hydrate under acidic conditions. The general procedure includes mixing acetylacetone and hydrazine in a solvent like ethanol, adding an acid catalyst (e.g., hydrochloric acid), and heating the mixture under reflux .

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Can yield pyrazolone derivatives.

- Reduction : Can produce hydrazine derivatives.

- Substitution : Involves nucleophilic substitution with various reagents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antifibrotic Effects

Studies have shown that this compound can regulate the TGF-β/SMAD signaling pathway, which is crucial in fibrosis development. This regulation suggests potential applications in treating fibrotic diseases.

Antimicrobial Activity

A study evaluated the antibacterial properties of related pyrazolone derivatives against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli using an agar diffusion method .

| Compound Code | R Group | S. aureus (mm) | E. coli (mm) |

|---|---|---|---|

| 4a | 2-F | 13 | 12 |

| 4b | 3-Cl | 16 | 11 |

| 4c | 3-Br | 18 | 16 |

| ... | ... | ... | ... |

| Standard | Penicillin | 22 | 24 |

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. Some derivatives showed significant antioxidant activity, although most had IC50 values near 10 µg/mL, indicating moderate effectiveness .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of synthesized compounds have been conducted using human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay revealed varying degrees of cytotoxicity among different derivatives, suggesting potential for development as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reaction protocols. A typical procedure involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with acetylating agents (e.g., acetic anhydride) in glacial acetic acid, catalyzed by anhydrous sodium acetate. Post-reaction, the product is isolated via ice-cold water precipitation, followed by recrystallization from methanol/acetic acid mixtures to enhance purity .

- Key Parameters :

- Reaction time: 4–6 hours under reflux.

- Purification: Recrystallization yields >70% purity.

- Characterization: Confirm via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolve tautomeric forms (e.g., keto-enol equilibrium) by analyzing chemical shifts in deuterated DMSO or CDCl3 .

- FTIR : Identify acetyl and pyrazole ring vibrations (e.g., C=O stretch ~1700 cm⁻¹, N–H bend ~3200 cm⁻¹) .

- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles, hydrogen bonding) using single-crystal data .

Q. How to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Exposing the compound to controlled humidity (40–80% RH) and temperature (25–60°C).

- Monitoring degradation via HPLC at intervals (e.g., 1, 3, 6 months) .

- Use NIST-recommended protocols for hygroscopicity testing .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for pyrazol-3-one derivatives?

- Methodological Answer :

- Standardized assays : Use uniform in vitro models (e.g., MTT for cytotoxicity) and control variables like solvent polarity .

- Computational validation : Perform molecular docking to correlate activity with structural features (e.g., acetyl group orientation). Tools like AutoDock Vina can predict binding affinities to target enzymes .

- Meta-analysis : Cross-reference data from multiple studies, prioritizing peer-reviewed sources over preprint repositories .

Q. What computational strategies optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum chemical modeling : Use Gaussian or ORCA software to calculate transition-state energies for acetylation or ring-functionalization steps .

- Reaction path screening : Apply ICReDD’s workflow to narrow experimental conditions via DFT-based kinetic simulations .

- Machine learning : Train models on existing pyrazole reaction datasets to predict yields or side products .

Q. How to design experiments probing tautomeric behavior in solution vs. solid state?

- Methodological Answer :

- Solution-phase analysis : Use variable-temperature NMR in DMSO-d6 to monitor keto-enol equilibrium shifts .

- Solid-state analysis : Compare X-ray structures (enol form dominance) with Raman spectroscopy data .

- Solvent polarity studies : Correlate tautomer ratios (UV-Vis) with Kamlet-Taft solvent parameters .

Q. Data Contradiction Analysis

Q. Why do melting points vary across literature for this compound?

- Methodological Answer :

- Purity factors : Recrystallization solvents (e.g., methanol vs. ethanol) impact crystal packing and observed m.p. .

- Polymorphism : Screen for polymorphs via DSC and PXRD to identify stable vs. metastable forms .

- Instrument calibration : Validate m.p. apparatus against NIST-certified standards (e.g., caffeine) .

属性

IUPAC Name |

2,4-diacetyl-5-methyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-7(5(2)11)8(13)10(9-4)6(3)12/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUDXBXLUNRVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377094 | |

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383146-86-9 | |

| Record name | 2,4-diacetyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。